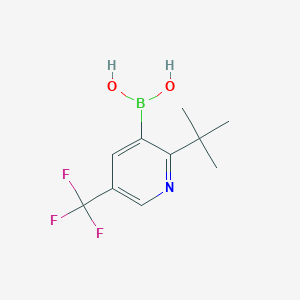
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant interest in the field of organic chemistry This compound is known for its unique structural features, which include a pyridine ring substituted with tert-butyl and trifluoromethyl groups, as well as a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to various substitution reactions to introduce the tert-butyl and trifluoromethyl groups.
Reaction Conditions: The reaction conditions typically involve heating the reaction mixture to a specific temperature, often around 80-100°C, and using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidation Products: Boronic esters or borates.
Hydrolysis Products: Corresponding phenols.
Wissenschaftliche Forschungsanwendungen
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily related to its ability to participate in coupling reactions and form stable complexes with various substrates. The boronic acid group can interact with hydroxyl groups and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound’s boron content may enable it to target specific cellular pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different substituents.
(4-(Trifluoromethyl)phenyl)boronic Acid: Shares the trifluoromethyl group but differs in the aromatic ring structure.
(2-(tert-Butyl)pyridin-3-yl)boronic Acid: Lacks the trifluoromethyl group but has the same pyridine and tert-butyl substituents.
Uniqueness
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the combination of its tert-butyl and trifluoromethyl substituents, which enhance its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H13BF3NO2 |
|---|---|
Molekulargewicht |
247.02 g/mol |
IUPAC-Name |
[2-tert-butyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-9(2,3)8-7(11(16)17)4-6(5-15-8)10(12,13)14/h4-5,16-17H,1-3H3 |
InChI-Schlüssel |
RNBMHMAWSUXFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1C(C)(C)C)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



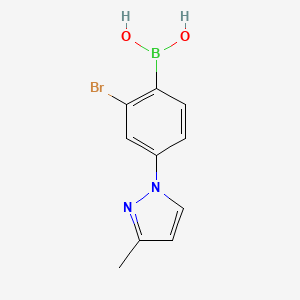
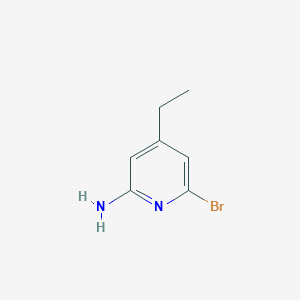
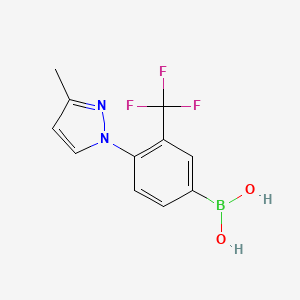
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
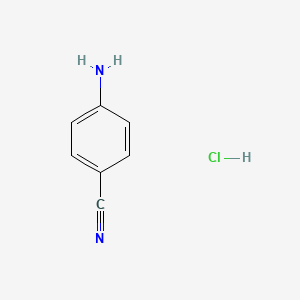
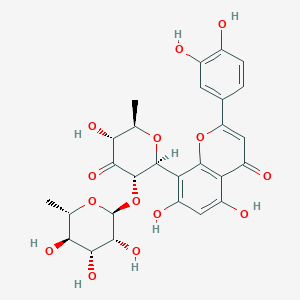
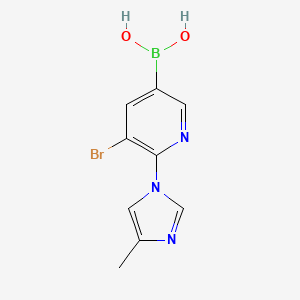

![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)
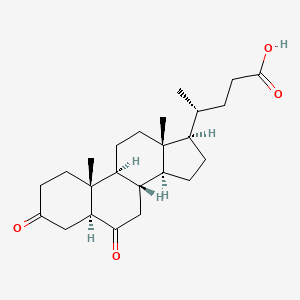
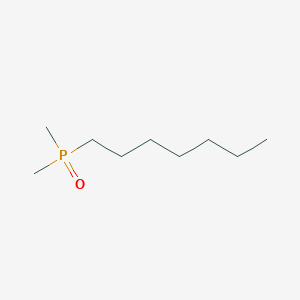
![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
